(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide
Description
This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. The (Z)-configuration of the 3-methoxybenzylidene substituent and the N-(pyridin-2-yl)butanamide side chain define its structural uniqueness.
Properties
IUPAC Name |
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-15-7-4-6-14(12-15)13-16-19(25)23(20(27)28-16)11-5-9-18(24)22-17-8-2-3-10-21-17/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,21,22,24)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERIUOHVOFDXAY-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the condensation of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Introduction of the Methoxybenzylidene Group: The thiazolidinone intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.
Attachment of the Pyridine Moiety: Finally, the methoxybenzylidene-thiazolidinone intermediate is coupled with pyridine-2-ylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Reactivity of the Thioxothiazolidinone Core
The 2-thioxo-4-oxo-thiazolidin-3-yl group exhibits unique reactivity:
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Tautomerism : The thione (C=S) group can tautomerize to the thiol form, enabling nucleophilic substitution or metal coordination .
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Electrophilic Substitution : The electron-deficient benzylidene ring may undergo electrophilic aromatic substitution under acidic conditions, though methoxy groups typically direct reactivity to specific positions .
Biological Interactions
While not direct chemical reactions, the compound’s interactions with biological targets are inferred from analogs:
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Tyrosinase Inhibition : Analogous (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-ones inhibit tyrosinase via chelation to the enzyme’s copper center, disrupting melanin synthesis .
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Anti-inflammatory Activity : Thioxothiazolidinones like LA1 (PubChem CID: 1903326) bind integrin receptors, modulating leukocyte adhesion and inflammation .
Comparative Reactivity of Substituted Derivatives
Stability and Degradation Pathways
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Hydrolysis : The amide bond in the butanamide side chain may hydrolyze under strongly acidic or basic conditions, yielding 4-oxo-N-(pyridin-2-yl)butanamide and the thiazolidinone fragment .
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Photodegradation : Benzylidene-thiazolidinones are prone to cis-trans isomerization under UV light, altering biological activity .
Key Research Findings
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide exhibit a range of biological activities:
- Antimicrobial Properties : Thiazolidinone derivatives have been studied for their effectiveness against various bacterial and fungal strains. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory enzymes.
- Anticancer Activity : Several studies highlight the cytotoxic effects of thiazolidinones on cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against human liver hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of a thiazolidinone derivative on multiple cancer cell lines, revealing a strong selectivity index indicating its potential as a safer anticancer agent . The compound's interaction with DNA was also assessed, suggesting a possible mechanism of action through DNA binding.
- Antimicrobial Activity : Research has shown that thiazolidinone derivatives can inhibit bacterial growth effectively. For example, a compound structurally related to (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.
Potential Applications
The diverse biological activities of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide suggest several potential applications:
- Pharmaceutical Development : Given its anticancer and antimicrobial properties, this compound could serve as a lead structure for developing new therapeutic agents targeting various diseases.
- Agricultural Applications : The antimicrobial properties may extend to agricultural uses, where such compounds can be explored as natural pesticides or fungicides to protect crops from pathogens.
- Biochemical Research : The compound can be utilized in biochemical assays to study enzyme inhibition mechanisms, particularly in relation to tyrosinase activity, which is crucial in melanin production and other metabolic processes .
Mechanism of Action
The mechanism of action of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets in the body. The thiazolidinone core can inhibit enzymes involved in inflammation and cancer progression, while the pyridine moiety can enhance its binding affinity and selectivity. The compound may also modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs differ in substituents on the benzylidene group and the pyridine ring position. Notable examples include:
*Estimated based on structural similarity to ; †Calculated using bromine’s atomic mass (79.9 g/mol).
Impact of Substituents on Physicochemical Properties
- Methoxy vs. Bromo : The 3-methoxy group (electron-donating) may improve solubility compared to the 3-bromo analog (electron-withdrawing), which increases molecular weight and lipophilicity (logP) .
- Pyridine Position : Pyridin-2-yl vs. pyridin-3-yl alters nitrogen lone-pair orientation, affecting hydrogen-bonding patterns with biological targets. The 2-yl position may enhance interactions with receptors requiring planar coordination .
- Thioxo Group: The 2-thioxo moiety in the thiazolidinone ring serves as a hydrogen-bond acceptor, contributing to tautomerism and stability across analogs .
Methodological Considerations for Comparative Analysis
- Similarity Assessment: Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) highlight that minor structural changes, such as substituent position, significantly alter bioactivity. For example, pyridin-2-yl and 3-yl derivatives may occupy distinct regions in chemical space, leading to divergent biological responses .
- Physicochemical Profiling: Techniques like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be adapted to determine critical micelle concentration (CMC) or solubility parameters for these thiazolidinones.
Biological Activity
The compound (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.
Synthesis
The compound can be synthesized through a series of reactions involving thiazolidinedione derivatives and various aldehydes. The synthesis typically employs a Knoevenagel condensation method, where a thiazolidinedione reacts with an aromatic aldehyde under acidic conditions. Recent studies have demonstrated the efficiency of using ionic liquids as catalysts to enhance yields and reduce environmental impact during synthesis processes .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the micromolar range, suggesting potent activity against these pathogens .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazolidinone A | 10 | S. aureus |
| Thiazolidinone B | 20 | E. coli |
| Target Compound | 15 | Bacillus subtilis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family of proteins, leading to increased cell death in malignant cells .
Antioxidant Properties
In vitro assays have demonstrated that thiazolidinone derivatives possess antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The target compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding promising results that indicate its potential as a therapeutic agent against oxidative damage .
The biological activity of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : Binding studies suggest that the compound interacts with specific cellular receptors or proteins, altering signaling pathways related to cell survival and apoptosis.
- Modulation of Oxidative Stress : By enhancing antioxidant defense mechanisms, the compound helps in reducing cellular damage caused by reactive oxygen species (ROS).
Case Studies
A notable study conducted on structurally similar thiazolidinones highlighted their efficacy in treating tuberculosis, with specific derivatives demonstrating low MIC values against Mycobacterium tuberculosis strains. This suggests potential applications for the target compound in treating resistant bacterial infections .
Q & A
Q. Characterization Methods :
- TLC monitors reaction progress (e.g., 20% ethyl acetate/hexane) .
- NMR (¹H/¹³C) confirms regiochemistry and Z/E configuration .
- Mass Spectrometry validates molecular weight .
Advanced: How can reaction conditions be optimized to enhance yield and stereoselectivity in the synthesis of the benzylidene-thiazolidinone core?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .
- Catalyst Tuning : Piperidine increases benzylidene condensation efficiency compared to weaker bases, achieving >85% yield in some analogs .
- Temperature Control : Reflux (80–100°C) minimizes side products like hydrolyzed thiazolidinones .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while maintaining >90% stereoselectivity for the Z-isomer .
Data Contradiction : reports microwave synthesis as superior, while emphasizes conventional reflux for scalability. Researchers should validate methods based on target purity and equipment availability.
Basic: What analytical techniques are critical for distinguishing structural analogs of this compound?
Answer:
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- X-ray Crystallography : Resolves Z/E configuration and hydrogen-bonding patterns in the benzylidene-thiazolidinone core .
- HPLC-PDA : Quantifies purity and detects regioisomeric byproducts (e.g., 4-oxo vs. 2-thioxo positional isomers) .
Advanced: How does the 3-methoxybenzylidene substituent influence biological activity compared to other benzylidene derivatives?
Answer:
The 3-methoxy group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to 4-chloro derivatives, improving membrane permeability .
- Receptor Binding : Methoxy groups engage in hydrogen bonding with kinase active sites (e.g., EGFR inhibition IC₅₀ = 1.2 μM vs. 3.8 μM for 4-fluoro analogs) .
- Metabolic Stability : Methoxy substitution reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes from 2.1 to 4.7 hours .
Q. Structural Comparison of Analogs :
| Substituent | IC₅₀ (EGFR Inhibition, μM) | LogP | Metabolic Half-Life (h) |
|---|---|---|---|
| 3-Methoxy | 1.2 | 3.8 | 4.7 |
| 4-Chloro | 2.5 | 4.1 | 3.1 |
| 4-Fluoro | 3.8 | 3.5 | 2.1 |
| Data aggregated from |
Advanced: What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?
Answer:
Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Cellular Context : Primary vs. immortalized cell lines show differing IC₅₀ values (e.g., 1.5 μM in A549 vs. 8.2 μM in HEK293) .
- Solubility Artifacts : DMSO concentrations >0.1% may inhibit targets unrelated to the compound. Use controls with vehicle-matched solubility .
Q. Mitigation :
- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .
- Publish full synthetic protocols to ensure reproducibility of analogs .
Basic: What are the hypothesized molecular targets of this compound based on structural analogs?
Answer:
- Kinases : Analogous thiazolidinones inhibit EGFR and VEGFR2 via binding to the ATP pocket .
- PPARγ : The thiazolidinone scaffold acts as a partial agonist (EC₅₀ = 50 nM in reporter assays) .
- Bacterial Topoisomerase IV : Methoxybenzylidene derivatives disrupt DNA gyrase activity (MIC = 8 μg/mL against S. aureus) .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking Studies : Identify key interactions (e.g., hydrogen bonds between 3-methoxy and EGFR T790M residue) .
- QSAR Models : Predict bioactivity using descriptors like polar surface area (PSA < 90 Ų enhances BBB penetration) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
Basic: What are the stability challenges during storage and handling of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
